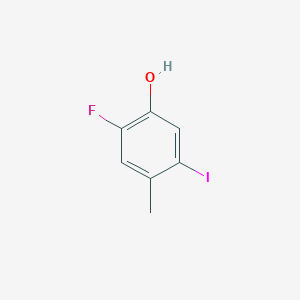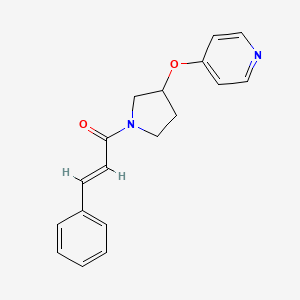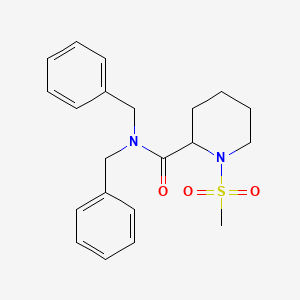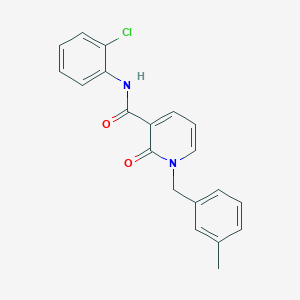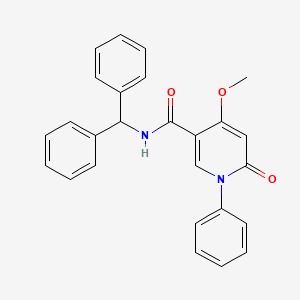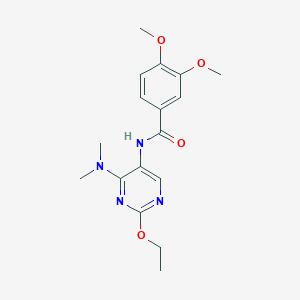![molecular formula C22H29N B2782119 5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine CAS No. 312748-39-3](/img/structure/B2782119.png)
5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine” is a chemical compound with the molecular formula C22H29N . It has an average mass of 307.472 Da and a monoisotopic mass of 307.230011 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains ethyl, propylcyclohexyl, and phenyl groups .科学的研究の応用
Antiviral Applications
The structure of 5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine suggests potential antiviral properties due to its similarity to indole derivatives. Indole-based compounds have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus . The presence of a pyridine ring in the compound could be modified to enhance its binding affinity to viral proteins, offering a pathway for developing new antiviral agents.
Anti-inflammatory and Analgesic Activities
Compounds related to indole derivatives have demonstrated significant anti-inflammatory and analgesic activities . The structural features of 5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine could be exploited to synthesize new derivatives with potential to act as COX inhibitors, providing pain relief and reducing inflammation.
Anticancer Potential
Indole derivatives are known for their anticancer activities, and the unique structure of the compound may contribute to the development of novel chemotherapeutic agents. By targeting specific pathways involved in cancer cell proliferation, this compound could serve as a scaffold for creating more potent anticancer drugs .
Antimicrobial Properties
The antimicrobial properties of indole derivatives make them valuable in the fight against bacterial infections. The compound’s structure could be utilized to synthesize new molecules that target bacterial cell walls or disrupt essential bacterial enzymes, leading to the development of new antibiotics .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which could be relevant for conditions like Alzheimer’s disease. The compound could be modified to enhance its ability to cross the blood-brain barrier and protect neuronal cells from oxidative stress and apoptosis .
Antidiabetic Applications
The biological activity of indole derivatives extends to antidiabetic effects. By influencing insulin signaling pathways or enhancing pancreatic beta-cell function, derivatives of 5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine could contribute to new treatments for diabetes .
Antimalarial Activity
Indole derivatives have been used in the synthesis of compounds with antimalarial properties. The structural complexity of 5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine provides a rich framework for creating new molecules that can interfere with the life cycle of malaria parasites .
Chemotherapeutic Efficacy
The encapsulation of bioactive compounds in nanoparticles has been explored to improve the efficacy of chemotherapeutics. Given the structural similarities to compounds like chrysin, 5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine could be encapsulated to enhance its solubility and bioavailability for cancer treatment .
特性
IUPAC Name |
5-ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N/c1-3-5-18-6-9-19(10-7-18)20-11-13-21(14-12-20)22-15-8-17(4-2)16-23-22/h8,11-16,18-19H,3-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLWVRBQXKEKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


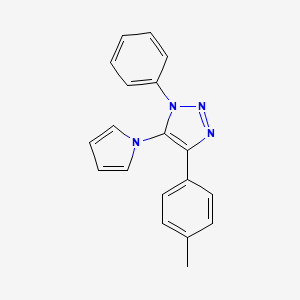

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2782041.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2782042.png)
